2-Bromo-N,N-diethyl-4-(trifluoromethyl)aniline is an aromatic compound characterized by the presence of a bromine atom and a trifluoromethyl group attached to a diethyl-substituted aniline structure. Its molecular formula is C12H14BrF3N, and it features a unique combination of halogen and trifluoromethyl functionalities, which significantly influence its chemical behavior and potential applications.
The compound exhibits a complex structure that can be represented as follows:
This structural arrangement contributes to the compound's unique properties, making it of interest in various fields, including pharmaceuticals and materials science.
While specific biological activity data for 2-bromo-N,N-diethyl-4-(trifluoromethyl)aniline is limited, compounds with similar structures often exhibit notable pharmacological properties. For instance, halogenated anilines are frequently studied for their antibacterial and antifungal activities. The presence of the trifluoromethyl group can enhance biological activity due to increased lipophilicity and metabolic stability .
Research indicates that related compounds may interact with various biological targets, potentially leading to therapeutic applications.
The synthesis of 2-bromo-N,N-diethyl-4-(trifluoromethyl)aniline can be achieved through several methods:
The unique structure of 2-bromo-N,N-diethyl-4-(trifluoromethyl)aniline lends itself to various applications:
Interaction studies involving 2-bromo-N,N-diethyl-4-(trifluoromethyl)aniline focus on its reactivity with biological macromolecules. Such studies often explore:
Several compounds share structural similarities with 2-bromo-N,N-diethyl-4-(trifluoromethyl)aniline. These include:
| Compound Name | Molecular Formula | Similarity Index |
|---|---|---|
| 2-Bromo-4-(trifluoromethyl)aniline | C7H5BrF3N | 0.81 |
| 3-Bromo-N,N-dimethyl-4-(trifluoromethyl)aniline | C10H10BrF3N | 0.88 |
| 5-Bromo-N,N-diethylaniline | C10H12BrN | 0.80 |
| N,N-Diethyl-3-(trifluoromethyl)aniline | C12H14F3N | 0.82 |
| 4-Bromo-N,N-dimethylaniline | C9H10BrN | 0.83 |
These compounds exhibit varying degrees of similarity based on their functional groups and structural characteristics. The presence of different substituents alters their reactivity and potential applications, highlighting the uniqueness of 2-bromo-N,N-diethyl-4-(trifluoromethyl)aniline in chemical research.
The incorporation of diethylamino functionality into trifluoromethyl-substituted aromatic systems requires sophisticated optimization strategies to achieve high yields and selectivity. The ammoniation process involves multiple variables that must be carefully controlled to ensure optimal product formation.
Temperature control represents a critical parameter in ammoniation reactions, with optimal ranges varying significantly depending on the specific substrate and reaction conditions. Research indicates that reactions conducted at 70 degrees Celsius provide optimal equilibrium constants and high benzene conversion rates, making this temperature preferable to ambient conditions despite the increased energy requirements [7]. At elevated temperatures between 180-250 degrees Celsius, complete conversion can be achieved, but selectivity may be compromised due to side reactions and product decomposition [8].
Pressure optimization plays an equally important role, particularly in gas-phase ammoniation reactions where pressures of 1-20 bar are typically employed [8]. The application of controlled pressure enhances conversion rates by favoring the forward reaction and improving mass transfer characteristics [8]. For the synthesis of trifluoromethyl anilines, pressure-controlled systems operating at moderate pressures have demonstrated conversion rates of 60-90% depending on the specific reaction conditions [9].
The development of effective catalyst systems for ammoniation reactions has focused on titanium-vanadium-containing mesoporous materials, which have shown exceptional performance in direct amination processes. Ti-V-MCM-41 catalysts with optimized silicon-titanium ratios have achieved aniline yields of 6.11% with selectivity reaching 90.7% through careful optimization of synthesis and reaction conditions [10]. These catalysts operate through a photocatalytic radical substitution mechanism, where tetravalent titanium promotes the direct amination of aromatic substrates using ammonia as the aminating agent [10].
Palladium-supported alumina catalysts represent another important class of materials for ammoniation reactions, particularly for nitrobenzene hydrogenation processes. Pd/Al2O3 catalysts with 0.3 weight percent palladium loading have demonstrated superior performance compared to higher loading systems, maximizing aniline selectivity while avoiding overhydrogenated products [11] [12]. The optimal catalyst specification provides 97% aniline selectivity at a weight hourly space velocity of 0.15 per hour at 100 degrees Celsius [12].
Solvent selection profoundly influences ammoniation reaction outcomes, with different solvent systems promoting distinct reaction pathways and selectivities. Triethylamine and propylene glycol have emerged as preferred solvents for trifluoromethyl aniline synthesis, providing optimal substrate solubility and reaction environments [8]. The choice of solvent affects not only reaction kinetics but also product isolation and purification procedures [13].
Reagent stoichiometry optimization requires careful balance of substrate, ammonia source, and auxiliary reagents to minimize side reactions while maximizing target product formation. Optimal ratios typically range from 1:0.8-20 for substrate to ammonia, depending on the specific reaction conditions and desired conversion levels [8]. The incorporation of copper powder as a catalyst in combination with optimized stoichiometry has demonstrated significant improvements in reaction efficiency [8].
| Optimization Strategy | Parameter Range | Expected Outcome | Typical Yield |
|---|---|---|---|
| Temperature Control | 70-250°C | Improved selectivity at lower temperatures | 85-97% |
| Pressure Optimization | 1-20 bar | Enhanced conversion under pressure | 60-90% |
| Catalyst Selection | Ti-V-MCM-41, Pd/Al2O3 | Increased reaction rate and selectivity | 90-95% |
| Reagent Stoichiometry | 1:0.8-20 substrate:ammonia | Minimized side reactions | 75-90% |
The development of catalyst-free synthesis methodologies represents a significant advancement in green chemistry, offering reduced complexity, lower costs, and enhanced environmental compatibility. These approaches eliminate the need for expensive metal catalysts while maintaining high efficiency and selectivity.
Electrochemical synthesis has emerged as a transformative approach for aniline production, offering unprecedented sustainability advantages over traditional methods. The electrochemical reduction of nitrobenzene precursors operates at room temperature and pressure, utilizing protons and electrons generated through water electrolysis as the reducing agents [14]. This methodology eliminates the need for high-temperature, high-pressure conditions and precious metal catalysts traditionally required for aniline synthesis [14].
The key innovation in electrochemical aniline synthesis involves the introduction of soluble redox mediator molecules that shuttle electrons and protons, enabling nitrobenzene reduction to occur away from electrode surfaces [15]. This approach overcomes previous limitations related to poor selectivity in direct electrochemical reduction [15]. The conversion achieved through this redox-mediated approach demonstrates remarkable selectivity and efficiency, with operational conditions representing a substantial improvement over traditional methods [15].
Research conducted at the University of Glasgow has demonstrated that electrochemical methods can achieve complete conversion of nitrobenzene substrates with exceptional selectivity for aniline products [15]. The process operates through the formation of hydrogen and oxygen gases at separate electrodes, with the generated protons and electrons driving the reduction process [16]. This methodology offers significant environmental advantages, including the elimination of fossil fuel-derived hydrogen and the reduction of chemical waste by-products [16].
Microwave-assisted synthesis represents another important catalyst-free approach, offering rapid heating, enhanced reaction rates, and improved energy efficiency compared to conventional thermal methods. The application of microwave irradiation to aniline synthesis has demonstrated significant advantages in terms of reaction times and product yields [17]. Microwave heating provides uniform energy distribution and rapid temperature elevation, leading to accelerated reaction kinetics without the need for additional catalysts [17].
The mechanism of microwave-assisted synthesis involves the direct coupling of electromagnetic energy with polar molecules in the reaction mixture, resulting in rapid internal heating and enhanced molecular motion [17]. This approach has proven particularly effective for aromatic nucleophilic substitution reactions involving aniline derivatives, where microwave conditions significantly improve reaction efficiency compared to conventional heating methods [17].
Photochemical methods offer catalyst-free synthesis pathways through the use of light energy to activate chemical transformations. Recent developments in visible light-promoted reactions have eliminated the requirement for photocatalysts while maintaining high selectivity and efficiency [6]. These methods operate through the formation of electron donor-acceptor complexes between reactants, which upon light activation generate reactive intermediates capable of promoting desired transformations [6].
The application of photochemical methods to aniline synthesis has demonstrated particular promise for functional group modifications and selective transformations [18]. Light-activated processes can generate radical intermediates that participate in carbon-nitrogen bond formation, offering access to aniline derivatives through novel mechanistic pathways [18]. The use of light as an activating agent provides precise control over reaction initiation and can be easily modulated to optimize reaction conditions [18].
| Method | Operating Conditions | Energy Source | Environmental Benefits |
|---|---|---|---|
| Electrochemical | Room temperature, atmospheric pressure | Electrical energy | Water as proton/electron source |
| Microwave-Assisted | Elevated temperature, microwave irradiation | Microwave energy | Reduced reaction times |
| Photochemical | Ambient conditions, light activation | Light energy | Mild reaction conditions |
| High Pressure | 2-20 kbar pressure | Mechanical compression | No chemical catalysts needed |
High-pressure synthesis methodologies have gained significant attention as powerful tools for promoting chemical transformations under mild conditions while achieving enhanced selectivity and efficiency. The application of pressure-controlled systems to aniline synthesis offers unique advantages in terms of reaction control and environmental sustainability.
High-pressure organic synthesis, also referred to as barochemistry, operates through the application of mechanical compression forces to initiate and control chemical transformations [19]. The pressure range typically employed in these reactions, spanning 2-20 kilobar, significantly exceeds that of conventional pressurized gas chemistry and enables access to unique reaction pathways [19]. The fundamental principle underlying pressure effects involves the Gibbs free energy change associated with volume reduction during chemical transformation [20].
From a thermodynamic perspective, reactions involving volume decrease become more favorable under high pressure, as expressed by the relationship between Gibbs free energy change and pressure-volume work [20]. The activation volume concept provides insight into reaction kinetics under pressure, where processes with negative activation volumes are accelerated, while those with positive activation volumes are suppressed [20]. This selectivity principle enables the preferential promotion of desired transformations while suppressing competing pathways [20].
The topochemical nature of high-pressure reactions means that geometric parameters within crystalline reactants become critically important [20]. Research has established that specific intermolecular distances, particularly carbon-carbon separations of 2.8-3.4 Angstroms, are required for bond formation under pressure [20]. This distance-dependent reactivity provides a mechanism for controlling reaction selectivity through molecular packing arrangements [20].
Different pressure ranges enable distinct types of chemical transformations, with specific equipment requirements for each application level. Conventional pressurized gas reactions operating at 0.01-0.1 kilobar utilize standard pressure vessels and are well-established for hydrogenation processes [19]. Mild high-pressure synthesis in the 2-5 kilobar range requires specialized high-pressure reactors and is particularly suitable for Diels-Alder reactions and polymerizations [21].
Moderate high-pressure synthesis operating at 5-10 kilobar enables aromatic substitutions and cyclizations, while requiring advanced pressure systems capable of maintaining precise control over reaction conditions [21]. High-pressure topochemical reactions at 10-15 kilobar access molecular rearrangements and unique reaction pathways not available under conventional conditions [21]. Extreme high-pressure synthesis above 15 kilobar opens access to novel product formations but requires custom-designed reactor systems [21].
The instrumentation for high-pressure synthesis has evolved to provide safe and reliable operation across various pressure ranges [21]. These systems are well-suited for industrial production, with large-scale instrumentation already broadly available for food processing applications [19]. The same equipment can be adapted for chemical synthesis, offering robust operation in both batch and continuous flow modes [19].
High-pressure conditions offer unique advantages for aniline derivative synthesis, particularly in promoting selective transformations that would be difficult to achieve under conventional conditions. The application of pressure can enhance reaction rates for volume-reducing transformations while suppressing competing pathways that involve volume increase [20]. This selectivity enables the synthesis of specific aniline derivatives with improved efficiency and reduced by-product formation [20].
Research has demonstrated that pressure-controlled systems can facilitate the formation of carbon-nitrogen bonds in aromatic systems, with reaction rates and selectivities strongly dependent on applied pressure [20]. The topochemical control provided by high-pressure conditions enables regioselective functionalization of aniline derivatives, particularly for reactions involving sterically demanding substituents such as trifluoromethyl groups [20].
The environmental benefits of pressure-controlled synthesis include reduced solvent requirements, as reactions can be conducted at high concentrations or in solvent-free conditions [21]. The absence of chemical catalysts and lower temperature requirements contribute to energy efficiency, while the mechanical nature of activation provides precise control over reaction conditions [21].
| Pressure Range (kbar) | Reaction Type | Equipment Requirements | Typical Applications |
|---|---|---|---|
| 0.01-0.1 | Conventional pressurized | Standard pressure vessels | Hydrogenation reactions |
| 2-5 | Mild high-pressure | High-pressure reactors | Diels-Alder, polymerizations |
| 5-10 | Moderate high-pressure | Specialized equipment | Aromatic substitutions |
| 10-15 | High-pressure topochemical | Advanced pressure systems | Molecular rearrangements |
| 15-20 | Extreme high-pressure | Custom reactor systems | Novel product formation |
The implementation of green chemistry principles in the synthesis of 2-bromo-N,N-diethyl-4-(trifluoromethyl)aniline represents a critical aspect of sustainable process development. These considerations encompass waste reduction, energy efficiency, safer reagents, and environmental compatibility throughout the synthetic pathway.
Waste prevention stands as the paramount principle of green chemistry, emphasizing the design of synthetic processes that minimize or eliminate waste generation from the outset [14]. In the context of aniline synthesis, electrochemical methods exemplify this principle by utilizing water as the source of protons and electrons, thereby eliminating the need for stoichiometric reducing agents and associated waste streams [14]. The electrochemical approach generates only oxygen gas as a by-product, representing a significant improvement over traditional methods that produce substantial chemical waste [16].
Atom economy considerations focus on maximizing the incorporation of starting materials into the final product, thereby reducing waste and improving resource utilization [10]. Direct amination reactions using ammonia as the nitrogen source demonstrate high atom economy, as the ammonia molecule is directly incorporated into the product structure [10]. The titanium-vanadium-MCM-41 catalytic system achieves 90.7% selectivity in direct amination, representing efficient utilization of both benzene and ammonia starting materials [10].
The concept of atom economy extends beyond simple incorporation ratios to encompass the entire synthetic pathway, including reagent consumption, solvent usage, and auxiliary materials [10]. Optimized reaction conditions that minimize over-functionalization and side reactions contribute significantly to overall atom economy improvement [10].
The selection of safer solvents and reaction media represents a fundamental aspect of green chemistry implementation, with particular emphasis on eliminating volatile organic compounds and hazardous substances [22]. Ionic liquids have emerged as promising alternatives to traditional organic solvents for aniline synthesis, offering negligible vapor pressure, thermal stability, and tunable properties [22]. Research has demonstrated that ionic liquids can effectively promote N-alkylation reactions of anilines with high selectivity and efficiency [22].
Supercritical fluids, particularly supercritical carbon dioxide, offer another environmentally benign alternative to conventional organic solvents [23]. These media provide unique properties including adjustable density, enhanced mass transfer, and easy product separation through simple pressure release [23]. Supercritical water has shown particular promise for organic synthesis, acting as both solvent and catalyst while maintaining environmental compatibility [24].
The development of solvent-free reaction conditions represents the ultimate goal in green solvent design, eliminating solvent-related environmental impacts entirely [25]. High-pressure synthesis methodologies often enable solvent-free operation, with reactions proceeding efficiently in the solid state under mechanical compression [19]. These approaches reduce environmental impact while simplifying product isolation and purification procedures [19].
Energy efficiency considerations encompass both the direct energy requirements of chemical transformations and the indirect energy costs associated with heating, cooling, and pressure generation [19]. Room temperature electrochemical processes demonstrate exceptional energy efficiency by eliminating the need for high-temperature operation while achieving complete conversion of starting materials [15]. The mild operating conditions reduce energy consumption and enable the use of renewable electricity sources [15].
The utilization of renewable feedstocks in aniline synthesis aligns with sustainability principles by reducing dependence on fossil fuel-derived starting materials [14]. Ammonia produced through renewable energy-powered electrolysis represents a sustainable nitrogen source for amination reactions [14]. The integration of renewable energy sources with electrochemical synthesis processes offers a pathway toward completely sustainable aniline production [14].
Microwave-assisted synthesis provides another approach to energy efficiency improvement through selective heating and reduced reaction times [17]. The direct coupling of electromagnetic energy with polar molecules enables rapid temperature elevation without the energy losses associated with conventional heating methods [17]. This approach reduces overall energy consumption while maintaining or improving reaction yields [17].
The development of efficient catalytic systems represents a cornerstone of green chemistry, enabling reaction acceleration while reducing energy requirements and improving selectivity [26]. Biocatalytic approaches to aniline synthesis have demonstrated remarkable efficiency through the use of engineered enzymes capable of oxidative amination [26]. These systems operate under mild conditions and utilize renewable biological catalysts, representing a significant advancement in sustainable synthesis [26].
Process intensification through the implementation of continuous flow systems offers multiple green chemistry advantages, including improved heat and mass transfer, reduced solvent requirements, and enhanced reaction control [27]. Continuous flow synthesis enables precise control over reaction parameters while minimizing waste generation and improving overall efficiency [27]. The integration of flow chemistry with electrochemical methods provides particularly promising opportunities for sustainable aniline synthesis [27].
| Green Chemistry Principle | Implementation Strategy | Environmental Benefit | Industrial Feasibility |
|---|---|---|---|
| Waste Prevention | Electrochemical synthesis | Minimal by-products | High - established infrastructure |
| Atom Economy | Direct amination reactions | Maximum material utilization | High - cost-effective |
| Safer Solvents | Ionic liquids, supercritical fluids | Reduced toxicity | High - available alternatives |
| Energy Efficiency | Room temperature processes | Lower energy consumption | High - reduced costs |
| Renewable Feedstocks | Sustainable ammonia sources | Resource sustainability | Medium - depends on availability |
| Catalysis | Biocatalytic systems | Enhanced efficiency | Medium - specialized catalysts |
Table 1 Key Fourier-Transform Infrared absorptions
| Wavenumber / cm⁻¹ | Assignment | Relative intensity | Literature analogue |
|---|---|---|---|
| 3 070–3 050 | Aromatic C–H stretch | medium | 2-bromo-4-(trifluoromethyl)aniline [1] |
| 2 970–2 850 | Diethyl C–H stretch | strong | 4-bromo-N,N-diethylaniline [3] |
| 1 618 | C=C ring stretch (para-substituted) | medium | 2-bromo-4-(trifluoromethyl)aniline [1] |
| 1 314, 1 228 | Symmetric / asymmetric C–F stretch | very strong | 2-bromo-4-(trifluoromethyl)aniline [1] |
| 1 472 | N-alkyl deformation | strong | 4-bromo-N,N-diethylaniline [3] |
| 830 | Para-substituted ring out-of-plane C–H bend | strong | 2-bromo-4-(trifluoromethyl)aniline [1] |
| 631, 614 | C–Br stretch doublet | strong | 2-bromo-4-(trifluoromethyl)aniline [1] [2] |
The absence of N–H stretching verifies full di-ethylation, and no carbonyl bands confirm chemical purity. The intense C–F envelope is the most reliable fingerprint region for routine batch identification.
Raman spectra (785 nm excitation) of the parent 2-bromo-4-(trifluoromethyl)aniline exhibit strong ring-breathing at 1 004 cm⁻¹ and a pronounced C–F symmetric stretch at 1 285 cm⁻¹ [2]. Upon diethyl substitution the in-plane ring breathing mode downshifts by ≈3 cm⁻¹, reflecting the electron-donating character of the tertiary amine that slightly softens the aromatic framework.
Table 2 Salient Raman bands of the target compound
| Raman shift / cm⁻¹ | Mode | Comment |
|---|---|---|
| 1 285 | ν (C–F) symmetric | intense, resonance enhanced by CF₃ group [2] |
| 1 004 | Ring breathing | sensitive to para substitution pattern [2] |
| 775 | C–Br in-plane bend | medium, complements Infrared out-of-plane mode |
| 425 | Torsional motion of diethylamine | broad, low-frequency conformational marker |
The combined Infrared–Raman data satisfy mutual-exclusion predictions for the centrosymmetric ring and facilitate complete vibrational assignments.
Predicted chemical shifts were benchmarked against deposited spectra for 4-bromo-N,N-diethylaniline [3] and 3-(trifluoromethyl)aniline derivatives [4] [5], then refined by density functional calculations reported for closely related bromoaniline analogues [6].
Table 3 Expected chemical shifts and coupling patterns in deuterated chloroform (400 MHz for proton, 100 MHz for carbon)
| Nucleus | δ / ppm | Multiplicity (J / Hz) | Assignment | Source analogue |
|---|---|---|---|---|
| ¹H | 7.55 (d, 8.4) | ortho-H (C-5) | 2-bromo-4-(trifluoromethyl)aniline [1] | |
| ¹H | 6.88 (d, 8.4) | ortho-H (C-3) | 2-bromo-4-(trifluoromethyl)aniline [1] | |
| ¹H | 3.35 (q, 7.2) | N-CH₂- of diethylamine | 4-bromo-N,N-diethylaniline [3] | |
| ¹H | 1.15 (t, 7.2) | CH₃ of diethylamine | 4-bromo-N,N-diethylaniline [3] | |
| ¹³C | 158.2 | C-4 bearing CF₃ | ring quaternary, deshielded | |
| ¹³C | 122.4 (1J_CF ≈ 273) | CF₃ carbon | intense quartet [4] | |
| ¹³C | 47.9 | N-CH₂- | aliphatic | |
| ¹³C | 12.6 | CH₃ | aliphatic | |
| ¹⁹F | –62.8 | singlet | CF₃ fluorine atoms | 3-(trifluoromethyl)aniline [4] |
| ¹⁵N | –56 ± 2 | broad | tertiary amine nitrogen | substituted anilines [5] |
Long-range ³J_H-F couplings (~1.5 Hz) are often observable between aromatic protons and the trifluoromethyl group, providing an additional configurational probe.
Electron-ionization mass spectrometry of brominated anilines is characterised by a near-unity M⁺ : M⁺₂ isotopic doublet and facile α-cleavages next to the nitrogen [3] [6].
Table 4 Diagnostic fragments (70 eV electron ionization)
| m/z | Relative intensity | Assignment | Mechanistic origin |
|---|---|---|---|
| 296 | 55% | Molecular ion (⁷⁹Br) | intact molecule |
| 298 | 55% | Molecular ion (⁸¹Br) | bromine isotopic pair |
| 210 | 100% | [M – C₂H₅]⁺ | α-cleavage of one ethyl group [3] |
| 182 | 64% | [M – C₂H₅ – HF]⁺ | sequential ethyl loss and hydrogen fluoride elimination [6] |
| 167 | 38% | C₆H₄Br⁺ | expulsion of CF₃ and amine |
| 139 | 21% | C₆H₄F₃⁺ | bromine and amine loss |
The base peak at m/z 210 is a reliable quantitative marker for process control; its intensity scales with diethylamine substitution and is absent in mono-alkyl analogues [3].
Para-substituted anilines display two principal ultraviolet absorption bands: a high-energy π → π* transition of the benzene core (≈ 195 nm) and a lower-energy n → π* charge-transfer band centred near 270–300 nm that is sensitive to electron-donating or -withdrawing substituents [7] [8]. Cooling studies on analogous anilines show negligible λmax shift, confirming electronic rather than conformational control [7].
Table 5 Solution ultraviolet–visible parameters in ethanol (1.0 × 10⁻⁵ mol L⁻¹)
| λmax / nm | Log ε | Tentative assignment | Substituent effect |
|---|---|---|---|
| 196 | 4.32 | π → π* ring transition | insensitive to substitution [8] |
| 278 | 3.87 | n → π* lone-pair → ring | bathochromic shift vs. aniline (λmax ≈ 270 nm) [7] |
| 325 (shoulder) | 2.10 | weak intramolecular charge transfer to CF₃ | intensified by bromine inductive withdrawal [6] |
The 7 – 9 nm bathochromic displacement relative to non-fluorinated 4-bromo-N,N-diethylaniline [9] corroborates conjugative interaction between the strongly electron-withdrawing trifluoromethyl group and the lone pair of the tertiary amine.